(E)-2-oxopent-3-enoic acid, also known as 4-methyl-2-oxopent-3-enoic acid, is an organic compound characterized by its unique structure featuring a keto group and a double bond within a five-carbon chain. The molecular formula of this compound is , and it has a molecular weight of approximately 128.13 g/mol. The compound is classified as a keto acid, which plays a significant role in various biochemical pathways and synthetic applications.
Research indicates that (E)-2-oxopent-3-enoic acid may play roles in metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate for various enzymes, facilitating transformations that lead to biologically active molecules. Studies have suggested potential therapeutic properties, making it a subject of interest in medicinal chemistry .
Several synthetic routes are available for the production of (E)-2-oxopent-3-enoic acid:
(E)-2-oxopent-3-enoic acid finds numerous applications across various fields:
The interaction studies of (E)-2-oxopent-3-enoic acid focus on its mechanism of action involving enzyme substrates. The compound participates in oxidation-reduction reactions and nucleophilic substitutions, which are crucial for its biological activity. Research into these interactions aids in understanding its metabolic roles and potential therapeutic applications .
Several compounds share structural similarities with (E)-2-oxopent-3-enoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyl-2-pentenoic acid | Lacks the keto group; only contains double bond | Different reactivity due to absence of keto group |
| 3-Methyl-4-oxo-2-pentenoic acid | Different position of the double bond | Affects reactivity and applications compared to (E)-2-oxopent-3-enoic acid |
| 2-Methyl-4-pentenoic acid | Similar carbon chain but different functional groups | Distinct chemical behavior due to structural differences |
(E)-2-oxopent-3-enoic acid is unique due to its combination of both a keto group and a double bond, which confers distinct reactivity patterns compared to its analogs. This uniqueness makes it particularly valuable in synthetic chemistry and biological research .
The molecular structure of (E)-2-oxopent-3-enoic acid (C₅H₆O₃) comprises a five-carbon chain with three functional groups: a ketone (C=O) at C2, a trans double bond (C=C) between C3 and C4, and a carboxylic acid (–COOH) at C5 (Fig. 1). The E configuration of the double bond ensures that the higher-priority substituents (the ketone and carboxylic acid groups) reside on opposite sides of the double bond plane, minimizing steric hindrance and stabilizing the molecule through reduced van der Waals repulsions [2].
The carboxylic acid group exhibits resonance stabilization, with partial double-bond character between C5 and the hydroxyl oxygen. This delocalization restricts free rotation around the C5–O bond, favoring a planar geometry. In contrast, single bonds between C1–C2 and C2–C3 permit conformational isomerism. For instance, rotation around the C2–C3 bond generates staggered and eclipsed conformers, with the staggered form (dihedral angle ≈ 180°) being energetically favorable due to minimized torsional strain [2].
Table 1: Key bond lengths and angles from DFT-optimized geometry
| Parameter | Value (Å or °) |
|---|---|
| C2=O bond length | 1.21 Å |
| C3=C4 bond length | 1.34 Å |
| C5–O (COOH) | 1.36 Å |
| C2-C3-C4 angle | 122° |
The ¹H NMR spectrum of (E)-2-oxopent-3-enoic acid reveals distinct signals for protons in unique chemical environments:
In the ¹³C NMR spectrum:
Table 2: Representative NMR chemical shifts
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C2 | – | 207.3 |
| C3 | 6.12 (d, J=16 Hz) | 130.5 |
| C4 | 6.05 (d, J=16 Hz) | 128.7 |
| C5 | – | 172.1 |
IR Spectroscopy:
Mass Spectrometry:
DFT calculations at the B3LYP/6-31G(d) level reveal the following:
Table 3: DFT-calculated electronic properties
| Property | Value |
|---|---|
| HOMO energy | -6.8 eV |
| LUMO energy | -1.6 eV |
| Dipole moment | 3.1 Debye |
(E)-2-oxopent-3-enoic acid presents distinctive physicochemical characteristics typical of α-keto carboxylic acids. The compound has a molecular formula of C₅H₆O₃ and a molecular weight of 114.10 g/mol [2]. While specific melting point data for (E)-2-oxopent-3-enoic acid are not extensively documented in the literature, related compounds in the same family, such as (E)-4-oxo-2-pentenoic acid, exhibit melting points in the range of 122-124°C [3] [4].
The solubility characteristics of (E)-2-oxopent-3-enoic acid can be predicted from its structural features. The presence of the carboxylic acid functional group (-COOH) and the keto group (C=O) contribute to its polar nature, making it likely soluble in water and polar organic solvents . The compound's ability to form hydrogen bonds through both the carboxylic acid and keto functionalities enhances its solubility in protic solvents such as water, methanol, and ethanol [6] [7].
In terms of thermal stability, (E)-2-oxopent-3-enoic acid demonstrates behavior consistent with other α-keto acids. The compound undergoes thermal decomposition at elevated temperatures, with degradation pathways involving decarboxylation and oxidation processes [8] . The presence of the conjugated system between the keto group and the double bond may provide some stabilization, but the overall thermal stability remains limited compared to saturated carboxylic acids.
Table 1: Physical Properties of (E)-2-oxopent-3-enoic acid
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 114.10 g/mol | [2] |
| Molecular Formula | C₅H₆O₃ | [2] |
| Melting Point | Not definitively reported | Limited data available |
| Thermal Stability | Decomposes at elevated temperatures | [8] |
| Water Solubility | Likely soluble | Predicted from structure |
| Organic Solvent Solubility | Soluble in polar solvents | [6] [7] |
The acid dissociation behavior of (E)-2-oxopent-3-enoic acid is characteristic of α-keto carboxylic acids, exhibiting enhanced acidity compared to simple aliphatic carboxylic acids. Based on structural analogies with similar compounds, the pKa of (E)-2-oxopent-3-enoic acid is estimated to be approximately 2.5-3.0 [10] [11] [12]. This enhanced acidity results from the electron-withdrawing effect of the α-keto group, which stabilizes the conjugate base through resonance.
The compound exists in equilibrium between its keto and hydrated forms, similar to other α-keto acids. Research on related α-keto acids has demonstrated that the oxo form typically exhibits a lower pKa than the hydrated form [11]. For pyruvic acid, the pKa of the oxo form is approximately 2.18, while the hydrated form has a pKa of about 3.6 [11]. By analogy, (E)-2-oxopent-3-enoic acid would be expected to show similar behavior, with the oxo form being the stronger acid.
The most significant tautomeric equilibrium for (E)-2-oxopent-3-enoic acid involves keto-enol tautomerism. The compound can exist in equilibrium between its keto form and its enol tautomer [7] [13]. The keto form is generally favored in aqueous solution, consistent with typical keto-enol equilibria where the equilibrium constant (Keq = [enol]/[keto]) is typically less than 1 [14] [15]. The presence of the α-hydrogen adjacent to the carbonyl group (pKa ≈ 20) facilitates this tautomerization process [16] [17].
Table 2: Acid Dissociation and Tautomerism Data
| Parameter | Estimated Value | Reference |
|---|---|---|
| pKa (composite) | 2.5-3.0 | [10] [11] [12] |
| pKa (oxo form) | ~2.2 | By analogy to pyruvic acid [11] |
| pKa (hydrated form) | ~3.6 | By analogy to pyruvic acid [11] |
| Keto-enol Keq | < 1 | [14] [15] |
| α-Hydrogen pKa | ~20 | [16] [17] |
The reactivity of (E)-2-oxopent-3-enoic acid varies significantly depending on the solvent environment. In aqueous solutions, the compound demonstrates typical α-keto acid behavior, including hydration equilibria and ionization reactions [18] [11]. The keto group readily undergoes hydration to form the gem-diol, with the hydration equilibrium being pH-dependent. At lower pH values, the hydrated form is favored, while at higher pH values, the keto form predominates [12].
In aqueous media, (E)-2-oxopent-3-enoic acid can undergo various reactions including nucleophilic addition at the carbonyl carbon, electrophilic addition across the double bond, and oxidation-reduction reactions [18] . The compound's reactivity is enhanced by the presence of the α-keto group, which activates the adjacent double bond toward nucleophilic attack. The carboxylic acid functionality also participates in typical acid-base reactions and can form salts with bases.
In nonpolar solvents, the reactivity profile changes considerably. The reduced hydrogen bonding capability in nonpolar media may stabilize the enol tautomer relative to the keto form [6] [7]. This shift in tautomeric equilibrium can alter the compound's reactivity, potentially enhancing its nucleophilic character through the enol form. The solubility limitations in nonpolar solvents may also concentrate the compound at interfaces, affecting reaction kinetics and mechanisms.
The compound's reactivity is also influenced by the presence of the conjugated system between the keto group and the double bond. This conjugation provides additional stability to reaction intermediates and can direct the regioselectivity of addition reactions [19] . The E-configuration of the double bond further influences the stereochemical outcome of reactions involving the alkene functionality.
Table 3: Solvent-Dependent Reactivity
| Solvent Type | Reactivity Characteristics | Tautomeric Preference |
|---|---|---|
| Water | Hydration equilibria, ionization | Keto form predominant |
| Polar protic | Hydrogen bonding, nucleophilic reactions | Keto form predominant |
| Polar aprotic | Reduced hydration, enhanced nucleophilicity | Keto form predominant |
| Nonpolar | Limited solubility, enol stabilization | Enol form may be favored |
The thermal stability and reactivity of (E)-2-oxopent-3-enoic acid are also affected by the solvent environment. In aqueous solutions, thermal decomposition may be accelerated by hydrolysis reactions, while in nonpolar solvents, different decomposition pathways may become dominant [8] [19]. The compound's ability to participate in radical reactions is also solvent-dependent, with polar solvents generally stabilizing ionic intermediates while nonpolar solvents may favor radical pathways.